
Eisen(III)-tris(diethyldithiocarbamato)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, tris(diethyldithiocarbamato)-, also known as tris(diethyldithiocarbamato)iron, is a coordination complex of iron with diethyldithiocarbamate ligands. The compound has the chemical formula Fe(S₂CNEt₂)₃, where Et represents the ethyl group. It appears as a dark brown to black solid and is soluble in organic solvents . This compound is notable for its unique magnetic properties and its ability to undergo spin crossover, making it a subject of interest in various scientific fields .
Wissenschaftliche Forschungsanwendungen
Iron, tris(diethyldithiocarbamato)- has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Iron, tris(diethyldithiocarbamato)-, also known as Iron(III) diethyldithiocarbamate, is a coordination complex of iron with diethyldithiocarbamate . The primary target of this compound is nitric oxide (NO). Iron tris(diethyldithiocarbamate) characteristically reacts with nitric oxide to form Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO .
Mode of Action
The compound’s interaction with its target, nitric oxide, results in the formation of Fe(dtc)2NO . This reaction is a part of the compound’s mode of action. The magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Biochemical Pathways
The biochemical pathways affected by Iron(III) diethyldithiocarbamate are primarily related to nitric oxide signaling. By reacting with nitric oxide, the compound can influence the availability and detection of this important signaling molecule .
Pharmacokinetics
It is known that the compound is a black solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The primary result of the action of Iron(III) diethyldithiocarbamate is the formation of Fe(dtc)2NO, which provides a means to detect nitric oxide . This can have significant implications for cellular signaling processes that involve nitric oxide.
Action Environment
The action of Iron(III) diethyldithiocarbamate can be influenced by environmental factors such as temperature and the presence of nitric oxide . The compound’s reactivity with nitric oxide and its sensitivity to temperature could potentially affect its efficacy and stability.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Iron, tris(diethyldithiocarbamato) is known to interact with various biomolecules. It characteristically reacts with nitric oxide to give Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO . The nature of these interactions is largely dependent on the nature of the amine substituents as well as temperature .
Cellular Effects
It is known that the magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Molecular Mechanism
At the molecular level, Iron, tris(diethyldithiocarbamato) exerts its effects through various mechanisms. Reflecting the strongly donating properties of dithiocarbamate ligands, Iron, tris(diethyldithiocarbamato) oxidizes at relatively mild potentials to give isolable iron (IV) derivatives .
Temporal Effects in Laboratory Settings
It is known that the Fe-S bonds in this compound are 231 pm at 79K but 356 pm at 297 K . These data indicate a low-spin configuration at low temperatures and a high spin configuration near room temperature .
Vorbereitungsmethoden
Iron, tris(diethyldithiocarbamato)- is typically synthesized through salt metathesis reactions. One common method involves reacting iron(III) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction proceeds as follows:
[ \text{FeCl}_3 + 3 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Fe(S}_2\text{CNEt}_2\text{)}_3 + 3 \text{NaCl} ]
The product is then isolated by filtration and purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Iron, tris(diethyldithiocarbamato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(IV) derivatives.
Reduction: It can be reduced under certain conditions, although specific reducing agents and conditions are less commonly reported.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Reaction with Nitric Oxide: The compound reacts efficiently with nitric oxide to form Fe(dtc)₂NO, which is used for detecting nitric oxide.
Vergleich Mit ähnlichen Verbindungen
Iron, tris(diethyldithiocarbamato)- can be compared with other similar compounds, such as:
Iron, tris(dimethyldithiocarbamato)-: This compound has similar coordination but with dimethyl groups instead of diethyl groups.
Cobalt, tris(diethyldithiocarbamato)-: This compound has cobalt instead of iron and exhibits different magnetic properties.
Nickel, bis(diethyldithiocarbamato)-: This compound has nickel and two diethyldithiocarbamate ligands, showing different coordination and reactivity.
Iron, tris(diethyldithiocarbamato)- stands out due to its unique spin crossover behavior and its efficient reaction with nitric oxide, making it valuable in both scientific research and industrial applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Iron, tris(diethyldithiocarbamato)- can be achieved by reacting Iron(III) chloride hexahydrate with sodium diethyldithiocarbamate in methanol followed by precipitation with diethyl ether. The resulting product can then be purified through recrystallization in methanol.", "Starting Materials": ["Iron(III) chloride hexahydrate", "Sodium diethyldithiocarbamate", "Methanol", "Diethyl ether"], "Reaction": ["Dissolve Iron(III) chloride hexahydrate in methanol to form a solution.", "Add sodium diethyldithiocarbamate to the solution and stir for several hours at room temperature.", "Precipitate the resulting product by slowly adding diethyl ether to the solution.", "Filter the precipitate and wash with diethyl ether.", "Recrystallize the product in methanol to obtain pure Iron, tris(diethyldithiocarbamato)-."] } | |
CAS-Nummer |
13963-59-2 |
Molekularformel |
C15H30FeN3S6 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI-Schlüssel |
WGPCJVLKOFIRMS-UHFFFAOYSA-K |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |
| 13963-59-2 | |
Herkunft des Produkts |
United States |
Q1: How does Iron(III) diethyldithiocarbamate interact with nitric oxide (NO) and what are the downstream effects?
A1: Iron(III) diethyldithiocarbamate demonstrates a notable interaction with nitric oxide (NO). Upon binding with NO, the compound undergoes a change in its electronic structure, leading to a distinct shift in its UV/Vis spectrum. This spectral shift, specifically a red shift in the Soret absorption band from 410 to 419 nm, is indicative of the complex formation between Iron(III) diethyldithiocarbamate and NO []. Additionally, this interaction can be observed through Electron Paramagnetic Resonance (EPR) spectroscopy, where a characteristic signal emerges upon NO binding []. Interestingly, the formed complex, Iron(III) diethyldithiocarbamate:NO, exhibits enhanced stability when entrapped within a sol-gel matrix compared to its stability in aqueous solutions []. This finding suggests the potential for utilizing Iron(III) diethyldithiocarbamate in NO sensing applications, particularly when integrated into a suitable matrix.
Q2: What is the molecular formula, weight, and available spectroscopic data for Iron(III) diethyldithiocarbamate?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Iron(III) diethyldithiocarbamate, they offer valuable spectroscopic data. The research highlights a key spectral characteristic observed in UV/Vis spectroscopy: a band at 367 nm present in both Iron(III) diethyldithiocarbamate:NO solutions and when the complex is entrapped within a sol-gel matrix []. This spectral signature serves as a valuable tool for identifying and characterizing the compound, especially in its NO-bound form. Furthermore, the research emphasizes the application of EPR spectroscopy for investigating Iron(III) diethyldithiocarbamate. The observation of a distinct EPR signal, similar to that found in solutions of the compound at 77K, provides further evidence of complex formation with NO and offers insights into its electronic structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



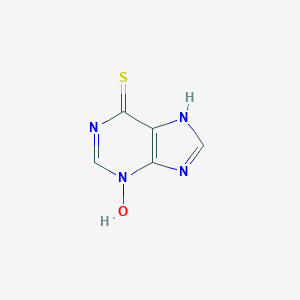
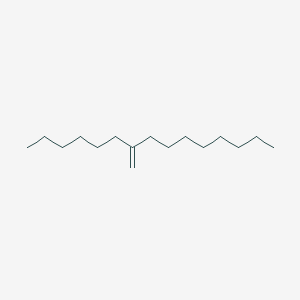
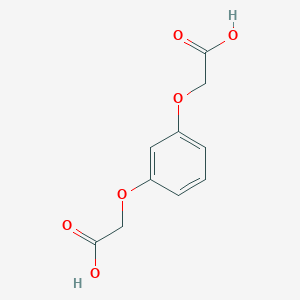
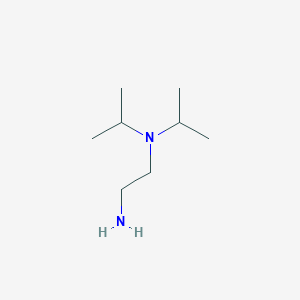
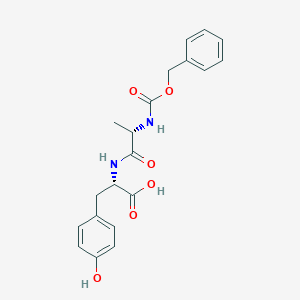

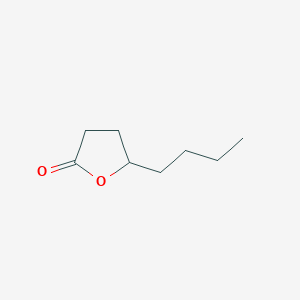

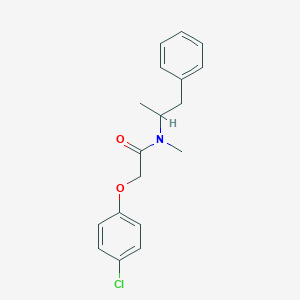
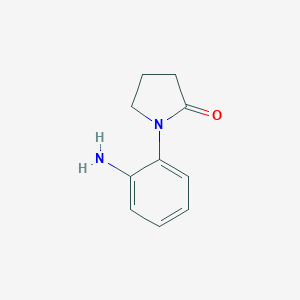

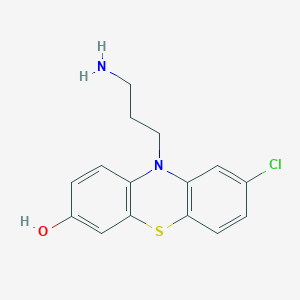
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
